[2-(4-Bromophenoxy)ethyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)ethylamine is an organic compound with the molecular formula C11H16BrNO It is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)ethylamine typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with isopropylamine under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(4-Bromophenoxy)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)ethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyethylamines.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include reduced amines and other reduced compounds.
Scientific Research Applications
2-(4-Bromophenoxy)ethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)ethylamine involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with cellular receptors or enzymes, leading to various biological effects. The isopropylamine group can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)ethylamine
- 2-(4-Fluorophenoxy)ethylamine
- 2-(4-Iodophenoxy)ethylamine
Uniqueness
2-(4-Bromophenoxy)ethylamine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16BrNO |
---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H16BrNO/c1-9(2)13-7-8-14-11-5-3-10(12)4-6-11/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
IEBPLJZYRXWNAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCOC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.